molecular formula C11H11N5O2 B4658067 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4658067
M. Wt: 245.24 g/mol
InChI Key: MRIWOBHLJOWMBZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-triazolopyrimidinone family, characterized by a fused tricyclic core with a 1,2,4-triazole ring. The substituent at position 7—a 2-methoxyethyl group—distinguishes it from analogues. This moiety likely enhances solubility and modulates pharmacokinetic properties compared to bulkier or hydrophobic substituents.

Properties

IUPAC Name

11-(2-methoxyethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-18-5-4-15-3-2-9-8(10(15)17)6-12-11-13-7-14-16(9)11/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIWOBHLJOWMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable triazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .

Scientific Research Applications

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrido-triazolo-pyrimidines. This compound has applications in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor involved in cellular signaling pathways.

Scientific Research Applications
this compound is primarily utilized in medicinal chemistry research.

Potential Therapeutic Applications
Literature suggests that compounds with similar structures have been explored for their roles as kinase inhibitors and in the treatment of various diseases, including cancer and inflammatory disorders.

  • Kinase Inhibition: The mechanism of action for 7-(2-methoxyethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups to substrates, which is vital for regulating various cellular processes including cell division and metabolism. Research indicates that compounds in this class can selectively inhibit certain kinases involved in cancer cell proliferation and survival pathways. The binding affinity to kinase targets is influenced by the structural features of the compound, including its heterocyclic nature and functional groups that may participate in hydrogen bonding or hydrophobic interactions with enzyme active sites.
  • Anticancer Agents: New derivatives of pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine act as kinase inhibitors and anticancer agents . In vitro biological activity evaluation of three compounds found that they exhibited different levels of cytotoxicity against cervical and breast cancer cell lines . One compound showed the best antiproliferative activity against all tested tumor cell lines, including HCC1937 and HeLa cells, which express high levels of wild-type epidermal growth factor receptor (EGFR) . Western blot analyses demonstrated that the same compound inhibited the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells . The results from docking experiments with EGFR suggested the binding of the compound at the ATP binding site of EGFR .

Additional Considerations

  • Structural Features: The molecular structure of 7-(2-methoxyethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one features a fused bicyclic system consisting of a pyridine ring and a triazole ring integrated with a pyrimidine core. The arrangement of these functional groups plays a crucial role in determining the compound's reactivity and interaction with biological targets.
  • ** modification of substituents:** Data from studies indicate that modifications to substituents can significantly alter these properties, impacting both solubility and biological activity.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key analogues and their substituent profiles:

Compound Name Substituent at Position 7 Substituent at Position 2 Molecular Weight (g/mol) Key References
Target Compound 2-Methoxyethyl Not specified ~280–300 (estimated) -
7-Cyclohexyl-2-(3-pyridinyl) derivative Cyclohexyl 3-Pyridinyl Not reported
7-Amino-2-methyl derivative Amino Methyl 216.20
7-(4-Nitrophenyl) derivative 4-Nitrophenyl Not specified 308.25
7-[2-(Trifluoromethyl)phenyl] derivative 2-(Trifluoromethyl)phenyl Not specified Not reported
2-Amino-6-(3-chlorobenzyl)-5-hexyl derivative Hexyl at position 5; 3-chlorobenzyl Amino Not reported

Key Observations :

  • Position 7 Modifications :
    • Hydrophobic groups (e.g., cyclohexyl , trifluoromethylphenyl ) may enhance membrane permeability but reduce aqueous solubility.
    • Polar groups (e.g., 2-methoxyethyl in the target compound) likely improve solubility and bioavailability.
    • Aromatic substituents (e.g., nitrophenyl ) could enhance π-π stacking interactions in receptor binding.

Catalytic Systems :

  • Ionic liquids like BMIM-PF6 (used in ) improve reaction yields and regioselectivity.
  • Phosphorus oxychloride (POCl₃) is a standard reagent for cyclization and dehydration .

Pharmacological and Functional Activities

While direct data for the target compound are lacking, insights can be drawn from related structures:

  • Anti-Ulcer Activity: Compound 3 in (7-amino-8-methyl derivative) showed promise as an anti-ulcer agent, suggesting amino groups at position 7 may enhance gastrointestinal activity .
  • Herbicidal Activity : Triazolopyrimidine sulfonamides (e.g., compounds 8a–8f in ) exhibit potent herbicidal effects, highlighting the role of sulfonamide substituents in agrochemical applications.
  • Antimicrobial Potential: Aryl-substituted derivatives (e.g., nitrophenyl ) may mimic the activity of quinazoline-based antimicrobials, as seen in .

Hypothesis for Target Compound :
The 2-methoxyethyl group could balance lipophilicity and solubility, making it suitable for central nervous system (CNS) targets or systemic herbicides.

Physical and Chemical Properties

  • Solubility : Polar substituents (e.g., 2-methoxyethyl) likely increase water solubility compared to cyclohexyl or aryl groups.
  • Melting Points : Aromatic derivatives (e.g., nitrophenyl ) likely have higher melting points (>200°C) due to crystalline packing, whereas alkyl/alkoxy derivatives (e.g., target compound) may melt at lower temperatures (~150–180°C).

Biological Activity

Overview

7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound characterized by a unique fused ring system that combines pyridine, triazole, and pyrimidine structures. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

  • Molecular Formula : C₁₆H₁₄N₆O₂
  • Molecular Weight : 322.32 g/mol
  • CAS Number : 945158-53-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through interaction with binding sites. These interactions can lead to significant alterations in cellular pathways and biological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : A study reported that derivatives of similar triazolo-pyrimidine compounds demonstrated cytotoxic activities against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Specific structural variations in related compounds have been shown to enhance their antiviral efficacy, suggesting a potential pathway for developing new antiviral agents .

Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties against a range of bacterial and fungal strains. Some synthesized derivatives exhibited notable sensitivity against certain pathogens, highlighting the compound's potential in treating infectious diseases .

Data Summary Table

Biological ActivityTest MethodTarget Cell LinesIC₅₀ Range (nM)
AnticancerCytotoxicity AssayMCF-745–97
HCT-1166–99
AntiviralViral Inhibition AssayVariousNot specified
AntimicrobialSensitivity TestingVarious Bacteria/FungiNot specified

Case Studies

  • Antitumor Mechanism : A detailed study on structurally similar compounds revealed that their antitumor activity was largely due to the inhibition of tubulin polymerization, which is crucial for cancer cell division .
  • Kinase Inhibition : The compound has been explored as a potential kinase inhibitor. Kinases play vital roles in signaling pathways that regulate cell growth and metabolism, making them important targets for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
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7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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